1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine
Description
1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is a structurally complex amine featuring a cyclobutyl ring fused to a substituted phenyl group and a branched alkylamine chain. The phenyl ring is substituted with a methoxy group at position 3 and a methyl group at position 4, contributing to unique electronic and steric properties.
Properties
Molecular Formula |
C17H27NO |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-[1-(3-methoxy-4-methylphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C17H27NO/c1-12(2)10-16(18)17(8-5-9-17)14-7-6-13(3)15(11-14)19-4/h6-7,11-12,16H,5,8-10,18H2,1-4H3 |
InChI Key |
KJKLHGSCWOGTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCC2)C(CC(C)C)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be formed through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents such as methyl iodide and a base.
Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.
Final Amine Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The methoxy group (electron-donating) in the target compound increases electron density on the phenyl ring compared to chloro (electron-withdrawing) or fluoro substituents in analogs like SY226092 and USP Sibutramine Related Compound B. This may enhance interactions with aromatic residues in target proteins .
Amine Chain Variations :
- The 3-methyl-1-butylamine chain in the target compound balances lipophilicity and conformational flexibility, whereas shorter chains (e.g., methanamine in SY225849) may reduce bioavailability due to decreased membrane permeability .
- Dimethylation in USP Sibutramine Related Compound B reduces basicity, altering receptor binding kinetics .
In contrast, cyclopentyl analogs (e.g., SY226087 in ) offer greater flexibility but reduced rigidity .
Physicochemical and Pharmacological Implications
- Lipophilicity (LogP) :
- Metabolic Stability :
- Toxicity Profile :
- Halogenated analogs (e.g., 3,4-dichlorophenyl) pose higher risks of bioaccumulation and hepatotoxicity, whereas the target’s substituents are generally associated with lower toxicity .
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